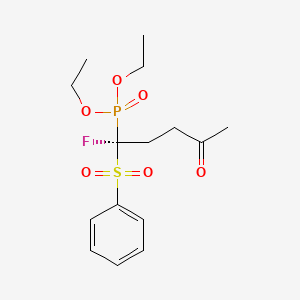
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FPOP is a highly reactive compound that can be used as a chemical probe to study protein structure and dynamics, as well as protein-ligand interactions.
科学的研究の応用
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has a wide range of applications in scientific research, particularly in the field of protein structure and dynamics. This compound can be used as a chemical probe to study protein-ligand interactions, protein folding, and protein stability. This compound can also be used to study protein conformational changes, protein-protein interactions, and protein aggregation. This compound has been used in a variety of research areas, including drug discovery, biophysics, and structural biology.
作用機序
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate works by modifying amino acid residues in proteins through a process known as hydroxyl radical labeling. This compound generates hydroxyl radicals, which react with amino acid residues in proteins to form stable radicals. These stable radicals can then be detected and quantified using mass spectrometry. By analyzing the location and extent of hydroxyl radical labeling, researchers can gain insights into protein structure and dynamics.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on proteins, making it an ideal chemical probe for studying protein structure and dynamics. This compound does not significantly alter protein stability or function and has been shown to be compatible with a wide range of biological samples, including cells, tissues, and purified proteins.
実験室実験の利点と制限
One of the main advantages of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is its high reactivity, which allows for rapid and efficient labeling of proteins. This compound also has a low background signal, which improves the accuracy and sensitivity of mass spectrometry analysis. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for nonspecific labeling of proteins.
将来の方向性
There are several future directions for research on Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate. One area of focus is the development of new labeling strategies and techniques that can improve the accuracy and efficiency of this compound labeling. Another area of research is the application of this compound to the study of protein-protein interactions and protein complexes. Additionally, researchers are exploring the use of this compound in drug discovery and the development of new therapeutics. Finally, there is ongoing research into the potential applications of this compound in other areas of science, including materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a highly reactive chemical compound that has significant potential for scientific research. This compound can be used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions. This compound has minimal biochemical and physiological effects on proteins, making it an ideal chemical probe for studying protein structure and dynamics. While this compound has some limitations, ongoing research is exploring new labeling strategies and applications for this promising compound.
合成法
The synthesis of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate involves several steps, including the reaction of diethyl phosphite with 1,4-dibromobutane to form diethyl 4-bromobutylphosphonate. This intermediate is then reacted with sodium fluoride to form diethyl 4-fluorobutylphosphonate. The final step involves the reaction of diethyl 4-fluorobutylphosphonate with phenylsulfonyl chloride to form this compound.
特性
IUPAC Name |
(5S)-5-(benzenesulfonyl)-5-diethoxyphosphoryl-5-fluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FO6PS/c1-4-21-23(18,22-5-2)15(16,12-11-13(3)17)24(19,20)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFTNDTVJXVMU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([C@](CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FO6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)
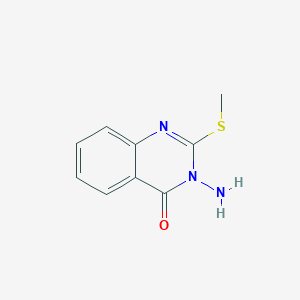
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)
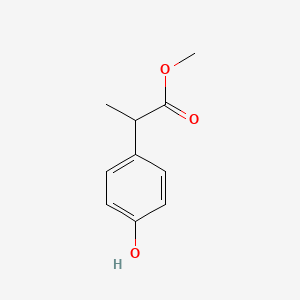
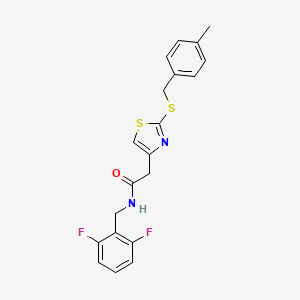
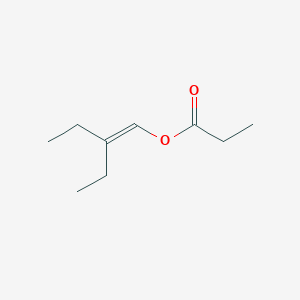

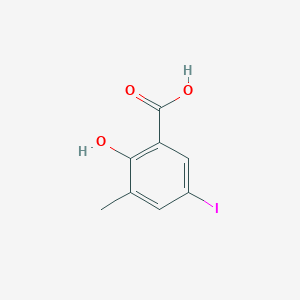
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)
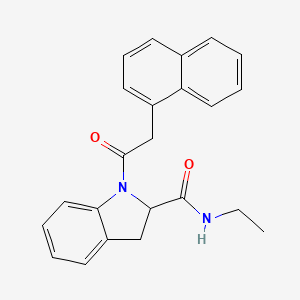
![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)
![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)